Butylated Hydroxyanisole

Description

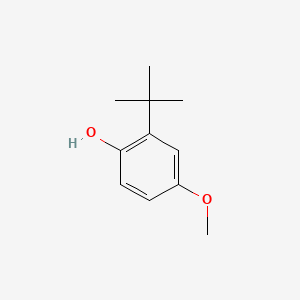

3-tert-butyl-4-hydroxyanisole is an aromatic ether that is 4-methoxyphenol in which one of the hydrogens ortho- to the phenolic hydroxy group is replaced by a tert-butyl group. It has a role as an antioxidant and a human xenobiotic metabolite. It is a member of phenols and an aromatic ether.

2-tert-Butyl-4-methoxyphenol has been reported in Salvia officinalis, Murraya paniculata, and Dillenia indica with data available.

This compound is a white, waxy solid mixture of 2- and 3-Tert-butyl-4-hydroxyanisole with a faint aromatic odor. This compound is a widely used synthetic antioxidant in foods, cosmetics and pharmaceuticals mainly to preserve fats and oils. This compound is reasonably anticipated to be a human carcinogen. (NCI05)

Mixture of 2- and 3-tert-butyl-4-methoxyphenols that is used as an antioxidant in foods, cosmetics, and pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBKEAMVRSLQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040788 | |

| Record name | 2-tert-Butyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butylated hydroxyanisole appears as white, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste. (NTP, 1992), Other Solid, Faintly beige fine plates; [MSDSonline] | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, (1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-t-Butyl-4-hydroxyanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

507 to 518 °F at 733 mmHg (NTP, 1992) | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

313 °F (NTP, 1992) | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 65.3 °F (NTP, 1992) | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01% /BHA/ | |

| Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

25013-16-5, 121-00-6, 921-00-6 | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-tert-Butyl-4-hydroxyanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-t-Butyl-4-hydroxyanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-t-Butyl-4-hydroxyanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-tert-butyl-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TERT-BUTYL-4-HYDROXYANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62RAC24292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-tert-Butyl-4-hydroxyanisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

118 to 131 °F (NTP, 1992) | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Butylated Hydroxyanisole (BHA): A Technical Guide to its Antioxidant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butylated Hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely utilized as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.[1][2] Its efficacy stems from a dual mechanism of action. Primarily, BHA functions as a direct free radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and terminating chain reactions, particularly in lipid peroxidation.[3][4] Secondly, BHA and its metabolites act as indirect antioxidants by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway upregulates the expression of a broad spectrum of cytoprotective genes, including phase II detoxification and antioxidant enzymes, thereby enhancing the intrinsic cellular defense against oxidative stress.[5] This guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

Core Antioxidant Mechanism: Free Radical Scavenging

The primary antioxidant action of BHA is rooted in its chemical structure, which consists of a mixture of two isomers: 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole. The phenolic hydroxyl group is the active site, capable of donating a hydrogen atom to a free radical (R•), such as a peroxyl radical (ROO•), which is a key mediator of lipid peroxidation.

This hydrogen donation neutralizes the reactive radical, interrupting the propagation of the oxidative chain reaction. Upon donating the hydrogen atom, BHA itself becomes a phenoxy radical. This BHA radical is significantly stabilized due to two main features:

-

Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring, distributing the radical character and reducing its reactivity.

-

Steric Hindrance: The bulky tert-butyl group sterically hinders the radical center, preventing it from easily participating in further reactions that could propagate oxidation.

The stabilized BHA radical can then react with another free radical to form a stable, non-radical product, effectively terminating the oxidative process.

Cellular Antioxidant Mechanism: Nrf2 Pathway Activation

Beyond direct scavenging, BHA enhances cellular resilience to oxidative stress by activating the Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Mechanism of Activation:

-

Basal State: Under normal conditions, Nrf2 is held in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.

-

Induction by BHA: BHA and its metabolites, such as tert-butylhydroquinone (tBHQ), are electrophilic compounds. They can covalently modify specific cysteine residues on the Keap1 protein.

-

Nrf2 Stabilization: This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2's degradation.

-

Nuclear Translocation: The stabilized Nrf2 protein accumulates in the cytoplasm and translocates into the nucleus.

-

ARE Binding and Gene Transcription: Inside the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of target genes.

-

Upregulation of Cytoprotective Proteins: This binding initiates the transcription of over 500 genes, including Phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 [NQO1]) and antioxidant proteins (e.g., heme oxygenase-1 [HO-1]), which collectively protect the cell from oxidative and electrophilic damage.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of BHA has been quantified using various in vitro assays. The IC50 value, which represents the concentration of an antioxidant required to scavenge 50% of the initial radicals, is a common metric. Lower IC50 values indicate higher antioxidant potency.

| Assay | Matrix/Radical | BHA Performance Metric | Comparison Compounds | Reference(s) |

| DPPH Radical Scavenging | DPPH• | IC50 = 117.60 µg/mL (for A. arguta oil, noted as much lower potency than BHA) | BHT (standard antioxidant) | |

| Miller's Test (Emulsion) | Lipid Peroxidation | Similar inhibitory ratios to BHT at various concentrations. | BHT, TBHQ | |

| LDL Peroxidation Assay | AAPH-induced LDL oxidation | More efficient against lipoperoxides than Trolox. | Trolox | |

| Lipid Peroxidation (TBARS) | Plasma Lipoproteins | Significantly reduces malondialdehyde (MDA) formation. | Standard control | |

| ABTS Radical Scavenging | ABTS•+ | High radical-scavenging capacity in active packaging. | BHT |

Note: Specific IC50 values for BHA can vary significantly depending on the exact experimental conditions, solvent, and reaction time. The data presented indicates a high potency, often used as a benchmark for other compounds.

Key Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly made and protected from light.

-

Sample Preparation: Prepare a series of dilutions of BHA in the same solvent. A known antioxidant like ascorbic acid or Trolox should be used as a positive control.

-

Reaction: Add a defined volume of the BHA solution (e.g., 1 mL) to a defined volume of the DPPH working solution (e.g., 3 mL). A blank is prepared using the solvent instead of the antioxidant solution.

-

Incubation: Mix the solutions vigorously and incubate them in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Methodology:

-

ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the stable, colored radical.

-

Reagent Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of ~0.70 (±0.02) at 734 nm.

-

Sample Preparation: Prepare various concentrations of BHA and a standard (e.g., Trolox).

-

Reaction: Add a small volume of the sample (e.g., 5-10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 200 µL).

-

Incubation: Mix and allow the reaction to proceed for a set time (e.g., 5-30 minutes) at room temperature.

-

Measurement: Read the absorbance at 734 nm. The reduction in absorbance is proportional to the antioxidant concentration.

-

Calculation: Calculate the percentage of inhibition similar to the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary oxidation product that reacts with thiobarbituric acid (TBA) to form a colored adduct.

Methodology:

-

Substrate Preparation: Use a suitable lipid-rich substrate, such as a biological sample (e.g., plasma, tissue homogenate) or a lipid emulsion.

-

Induction of Peroxidation: Induce lipid peroxidation using an initiator, such as a pro-oxidant metal ion (e.g., Fe²⁺) or a free radical generator (e.g., AAPH).

-

Reaction with Antioxidant: Incubate the substrate and initiator with and without various concentrations of BHA. A control reaction contains no antioxidant.

-

TBA Reaction: Stop the peroxidation reaction and add a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid, TCA) to the mixture. To prevent further artificial oxidation during the assay, an antioxidant like BHT is often added to the solutions.

-

Adduct Formation: Heat the mixture (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored MDA-TBA adduct.

-

Measurement: After cooling and centrifugation, measure the absorbance of the supernatant at approximately 532 nm.

-

Calculation: The amount of MDA formed is calculated using a standard curve of MDA. The percentage inhibition of lipid peroxidation by BHA is then determined by comparing the absorbance of the sample to the control.

Conclusion

The antioxidant mechanism of this compound is multifaceted, combining direct chemical intervention with the enhancement of endogenous cellular defenses. As a primary antioxidant, it effectively breaks the chain of lipid peroxidation by scavenging free radicals and forming a stabilized phenoxy radical. As an indirect antioxidant, it activates the Nrf2 signaling pathway, leading to the coordinated upregulation of a vast array of protective enzymes. This dual functionality underscores its efficacy and continued importance as a preservative in the food, cosmetic, and pharmaceutical industries, and makes it a subject of continued interest for professionals in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. One moment, please... [caringsunshine.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]

- 5. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Butylated Hydroxyanisole (BHA) Isomers

Butylated Hydroxyanisole (BHA) is a widely utilized synthetic antioxidant in the food, cosmetics, and pharmaceutical industries.[1][2] It functions by scavenging free radicals, thereby preventing lipid peroxidation and extending the shelf life of products.[1] BHA typically exists as a mixture of two isomers: 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol. The antioxidant properties of these isomers differ, making the methods for their synthesis and the precise characterization of their respective content crucial for quality control and efficacy.[3] Commercial BHA is often a mixture where the 3-isomer predominates.[2]

This technical guide provides a comprehensive overview of the common synthesis routes for BHA isomers and details the key analytical techniques used for their separation, identification, and quantification.

Synthesis of BHA Isomers

The most common industrial method for producing BHA is the Friedel-Crafts alkylation of 4-methoxyphenol with an alkylating agent like isobutylene or tert-butanol. This reaction is typically catalyzed by a proton acid, ion exchange resin, or other acidic catalysts. A significant drawback of this method is its lack of selectivity, which results in a mixture of 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol. The ratio of these isomers can vary, often yielding a higher proportion of the 3-isomer.

Alternative Synthesis Routes

To overcome the issue of isomer separation, more selective synthesis methods have been developed. One such process involves reacting 4-bromo-2-tert-butylphenol with a methoxide in an organic solvent, which yields substantially pure 2-BHA isomer. Another novel approach uses 2-tert-butyl hydroquinone as a starting material, which reacts with dimethyl sulfate under alkali catalysis to produce BHA.

Experimental Protocol: Synthesis via Alkylation of 4-Methoxyphenol

The following protocol is a generalized procedure based on common industrial methods.

-

Reaction Setup : A suitable amount of a catalyst, such as a Hydrogen Y molecular sieve, is placed in a high-pressure reactor.

-

Reactant Addition : A mixed solution of 4-methoxyphenol, an alkylating agent like methyl tertiary butyl ether (MTBE), and a solvent such as cyclohexane is added to the reactor. The molar ratio of 4-methoxyphenol to MTBE is typically in the range of 1:1 to 1:6.

-

Inert Atmosphere : The reactor is purged repeatedly with nitrogen gas to create an inert atmosphere, with a final protection gas pressure of 0-0.5 MPa.

-

Reaction Conditions : The reaction is conducted at a constant temperature between 80°C and 180°C for a duration of 15 to 180 minutes.

-

Product Isolation : After the reaction, the mixture is cooled, and the catalyst is filtered off. The solvent and unreacted materials are removed, typically by distillation, to yield the crude BHA product mixture.

-

Purification : The individual isomers can be separated from the mixture through methods like fractional distillation or recrystallization, although this can be a difficult and expensive process.

| Parameter | Value / Condition | Reference |

| Starting Material | 4-Methoxyphenol | |

| Alkylating Agent | Isobutylene or Methyl tertiary butyl ether (MTBE) | |

| Catalyst | Hydrogen Y molecular sieve, Protonic acid | |

| Temperature | 80 - 180 °C | |

| Reaction Time | 15 - 180 minutes | |

| Typical Yield | 14 - 74% (Total BHA) | |

| Product | Mixture of 2- and 3-tert-butyl-4-methoxyphenol |

Characterization of BHA Isomers

A variety of analytical techniques are employed to separate, identify, and quantify the 2- and 3-isomers of BHA. The most common methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC)

Gas chromatography is a robust and widely used method for the quantitative determination of BHA isomer content. The technique separates the isomers based on their differential partitioning between a stationary phase and a mobile gas phase, allowing for their distinct elution and detection.

Experimental Protocol: GC Analysis

-

Sample Preparation : Accurately weigh and dissolve approximately 100 mg of the BHA sample in a suitable internal standard solution and dilute to a final volume of 10 ml.

-

Chromatographic System : Utilize a gas chromatograph equipped with a flame-ionization detector (FID).

-

Injection : Inject a small portion (e.g., 5 µl) of the prepared sample into the chromatograph.

-

Separation : The isomers are separated on a packed column under isothermal temperature conditions.

-

Data Analysis : Record the chromatograms and measure the peak areas for the 2- and 3-isomers. The relative percentage of each isomer is determined by comparing its peak area to the total peak area of both isomers.

| Parameter | Value / Condition | Reference |

| Detector | Flame-Ionization Detector (FID) | |

| Column | 1.8 m x 2 mm stainless steel | |

| Stationary Phase | 10% liquid phase (e.g., XE-60 or Versamide-900) on support | |

| Column Temperature | 155 - 185 °C (Isothermal) | |

| Injector Temperature | 225 - 250 °C | |

| Detector Temperature | 250 °C | |

| Carrier Gas | Helium or Nitrogen | |

| Flow Rate | ~30 ml/min |

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the separation and quantification of BHA isomers. It is particularly useful for analyzing samples in various matrices, including food products.

Experimental Protocol: HPLC Analysis

-

Sample Preparation : Extract BHA from the sample matrix using an appropriate solvent, such as acetonitrile and ethanol. For direct analysis, dissolve the BHA standard or sample in the mobile phase.

-

Chromatographic System : Use an HPLC system equipped with a UV detector, typically set to 280 nm.

-

Separation : Inject the sample onto a reverse-phase column (e.g., C18 or Primesep B). Elute the isomers using a gradient mobile phase, such as a mixture of acetonitrile and water with a small amount of acid (e.g., sulfuric acid).

-

Data Analysis : Quantify the isomers based on the peak areas in the resulting chromatogram by comparing them against a standard curve.

| Parameter | Value / Condition | Reference |

| Detector | UV at 280 nm | |

| Column | Primesep B, 4.6 x 150 mm, 5 µm or C18, 250 mm | |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% H₂SO₄ | |

| Flow Rate | 1.0 ml/min |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is an excellent method for distinguishing between the 2- and 3-isomers of BHA without the need for extensive separation. The chemical environment of the protons, especially those of the bulky tert-butyl group, is different for each isomer, leading to distinct signals in the NMR spectrum.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation : Dissolve approximately 100 mg of the BHA sample in 1 ml of a deuterated solvent, such as carbon tetrachloride (CCl₄) or deuterated chloroform (CDCl₃).

-

Data Acquisition : Obtain the ¹H NMR spectrum using an NMR spectrometer (e.g., 60 MHz or 400 MHz).

-

Data Analysis : The relative ratio of the isomers is determined by comparing the integration values (peak areas) of the signals corresponding to the tert-butyl groups of each isomer.

| Isomer | Proton Group | Typical Chemical Shift (δ, ppm) | Reference |

| 2-tert-butyl-4-methoxyphenol | tert-butyl (-C(CH₃)₃) | ~1.39 (in CDCl₃) | |

| 3-tert-butyl-4-methoxyphenol | tert-butyl (-C(CH₃)₃) | ~1.43 (in CCl₄, converted from τ) | |

| 2-tert-butyl-4-methoxyphenol | Methoxy (-OCH₃) | ~3.75 (in CDCl₃) |

Other Characterization Techniques

-

Mass Spectrometry (MS) : Often coupled with GC (GC-MS) or LC (LC-MS), mass spectrometry confirms the identity of the isomers by providing their mass-to-charge ratio (m/z) and unique fragmentation patterns. For BHA, the deprotonated molecule [M-H]⁻ is often observed at m/z 179.1084.

-

Infrared (IR) Spectroscopy : While largely superseded by chromatographic and NMR methods for quantitative analysis, IR spectroscopy can differentiate between isomers based on subtle differences in their vibrational bands in the "fingerprint" region of the spectrum.

References

A Comprehensive Technical Guide to the Physico-chemical Properties of 2-tert-Butyl-4-hydroxyanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-4-hydroxyanisole (2-BHA), an isomer of butylated hydroxyanisole (BHA), is a synthetic phenolic antioxidant extensively utilized as a preservative in the food, cosmetics, and pharmaceutical industries.[1][2] Its primary function is to prevent oxidative degradation, thereby extending the shelf life of products.[3] Beyond its antioxidant properties, 2-BHA has garnered significant interest within the scientific community for its biological activities, including the induction of phase II detoxification enzymes, which play a crucial role in cellular protection against xenobiotics and oxidative stress.[4][5] This technical guide provides an in-depth overview of the core physico-chemical properties of 2-tert-butyl-4-hydroxyanisole, detailed experimental protocols for their determination, and an examination of its role in cellular signaling pathways.

Physico-chemical Properties

The physico-chemical properties of 2-tert-butyl-4-hydroxyanisole are fundamental to its application and biological activity. These properties have been characterized through various experimental and computational methods.

General and Physical Properties

A summary of the key identification and physical properties of 2-tert-butyl-4-hydroxyanisole is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 2-tert-Butyl-4-hydroxyanisole | |

| Synonyms | 2-BHA, 3-tert-Butyl-4-methoxyphenol | |

| CAS Number | 88-32-4 | |

| Molecular Formula | C₁₁H₁₆O₂ | |

| Molecular Weight | 180.24 g/mol | |

| Appearance | White to yellowish crystalline or waxy solid | |

| Odor | Slight characteristic phenolic odor | |

| Melting Point | 48-55 °C | |

| Boiling Point | 264-270 °C | |

| Density | 1.009 g/cm³ |

Solubility and Partitioning Behavior

The solubility and partitioning behavior of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Table 2 summarizes these properties for 2-tert-butyl-4-hydroxyanisole.

| Property | Value | Reference |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and DMSO | |

| logP (Octanol-Water Partition Coefficient) | 3.2 |

Experimental Protocols

Standardized experimental protocols are essential for the accurate and reproducible determination of physico-chemical properties. The following sections detail the methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is a measure of its purity and is determined as the temperature at which it transitions from a solid to a liquid phase.

Methodology:

-

Sample Preparation: A small amount of finely powdered 2-tert-butyl-4-hydroxyanisole is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a means of observing the sample is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the melting point is approached.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Apparatus: A distillation apparatus or a Thiele tube setup can be used. For small sample sizes, the Thiele tube method is preferred.

-

Procedure (Thiele Tube Method):

-

A small amount of 2-tert-butyl-4-hydroxyanisole is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The temperature is raised until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Solvent Selection: A range of solvents, including water and various organic solvents (e.g., ethanol, acetone, DMSO), are used.

-

Procedure:

-

A known amount of 2-tert-butyl-4-hydroxyanisole is added to a known volume of the solvent in a vial at a specified temperature (e.g., 25 °C).

-

The mixture is agitated (e.g., using a vortex mixer or shaker) until equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved solute in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Signaling Pathway and Biological Activity

2-tert-Butyl-4-hydroxyanisole is known to induce phase II detoxification enzymes, a process primarily regulated by the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Nrf2 Signaling Pathway Activation

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like 2-BHA or its metabolites, Keap1 undergoes a conformational change, leading to the dissociation of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes like Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Experimental Workflow for Assessing Antioxidant Activity

The antioxidant activity of 2-BHA can be evaluated using various in vitro assays. A common experimental workflow involves assessing its radical scavenging activity.

Conclusion

This technical guide has provided a detailed overview of the physico-chemical properties of 2-tert-butyl-4-hydroxyanisole, along with standardized experimental protocols for their determination. The elucidation of its role in the Nrf2 signaling pathway underscores its importance as a subject of ongoing research, particularly in the context of chemoprevention and cellular defense mechanisms. The data and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this significant antioxidant.

References

- 1. 3-tert-Butyl-4-Hydroxyanisol ≥98% (sum of isomers, GC), ≤10% 2-BHA basis (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3.4. Antioxidant Activity Assay [bio-protocol.org]

- 3. Page loading... [guidechem.com]

- 4. Specificity of induction of cancer protective enzymes by analogues of tert-butyl-4-hydroxyanisole (BHA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 2- and 3-tert-butyl-4-hydroxyanisole on glutathione S-transferase and epoxide hydrolase activities and sulfhydryl levels in liver and forestomach of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physico-Chemical Profile of 3-tert-Butyl-4-Hydroxyanisole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butyl-4-hydroxyanisole (3-BHA), a key isomer of butylated hydroxyanisole (BHA), is a synthetic phenolic antioxidant extensively utilized in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation. Its ability to scavenge free radicals lends it significant interest in the study of oxidative stress-related pathologies and as a potential modulator of cellular signaling pathways. This technical guide provides an in-depth overview of the core physico-chemical properties of 3-BHA, detailed experimental protocols for their determination, and a visual exploration of the key signaling pathways it influences. All quantitative data are presented in easily scannable tables, and complex biological and experimental workflows are illustrated with clear, concise diagrams.

Physico-Chemical Properties

The following table summarizes the key physico-chemical properties of 3-tert-butyl-4-hydroxyanisole. It is important to note that values can vary slightly depending on the experimental conditions and purity of the substance.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆O₂ | [1] |

| Molecular Weight | 180.24 g/mol | [1] |

| Appearance | White to off-white crystalline solid with a faint characteristic odor | [2] |

| Melting Point | 58-64 °C | |

| Boiling Point | 269 °C at 760 mmHg | |

| Density | 1.009 g/cm³ | |

| Vapor Pressure | 1.33 hPa at 105 °C | |

| Solubility | Insoluble in water; soluble in ethanol, acetone, and oils. | [2] |

| pKa | Weakly acidic (phenol group) |

Experimental Protocols

The following sections detail the methodologies for determining the key physico-chemical properties of 3-tert-butyl-4-hydroxyanisole.

Determination of Melting Point

The melting point of 3-BHA can be determined using the capillary method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of 3-BHA is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid at the sealed end. A sample height of 2-3 mm is sufficient.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

The procedure is repeated two more times, and the average melting range is reported.

Determination of Boiling Point

The boiling point of 3-BHA can be determined using the distillation method.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

A sample of 3-BHA is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The heating mantle is turned on, and the liquid is heated until it begins to boil and the vapor condenses on the thermometer bulb.

-

The temperature at which the liquid and vapor are in equilibrium, indicated by a constant temperature reading as the liquid distills, is recorded as the boiling point.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Solubility

The solubility of 3-BHA in various solvents can be determined by the shake-flask method.

Apparatus:

-

Stoppered test tubes or flasks

-

Analytical balance

-

Vortex mixer or shaker

-

Spectrophotometer (for quantitative analysis)

Procedure:

-

An excess amount of 3-BHA is added to a known volume of the solvent (e.g., water, ethanol) in a stoppered test tube.

-

The mixture is agitated using a vortex mixer or shaker at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered or centrifuged to remove the undissolved solid.

-

A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent.

-

The concentration of 3-BHA in the diluted solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry at a predetermined wavelength of maximum absorbance.

-

The solubility is then calculated and expressed in terms of mass per unit volume (e.g., g/L or mg/mL).

Determination of pKa

The acid dissociation constant (pKa) of the phenolic hydroxyl group in 3-BHA can be determined by potentiometric titration or spectrophotometry.

a) Potentiometric Titration Method

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A known amount of 3-BHA is dissolved in a suitable solvent mixture (e.g., ethanol-water) in a beaker.

-

The pH electrode is calibrated using standard buffer solutions and then immersed in the 3-BHA solution.

-

The solution is stirred continuously.

-

The standardized NaOH solution is added in small, known increments from the burette.

-

After each addition, the pH of the solution is recorded once the reading stabilizes.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined from the pH at the half-equivalence point.

b) Spectrophotometric Method

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Cuvettes

-

A series of buffer solutions with known pH values

Procedure:

-

A stock solution of 3-BHA is prepared in a suitable solvent.

-

A series of solutions are prepared by diluting the stock solution with buffer solutions of different pH values, spanning the expected pKa range.

-

The absorbance of each solution is measured at the wavelength of maximum absorbance for the ionized form (phenoxide) of 3-BHA.

-

A plot of absorbance versus pH is generated.

-

The pKa is the pH at which the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) absorbance values.

Signaling Pathways and Experimental Workflows

The biological activity of 3-tert-butyl-4-hydroxyanisole extends beyond its antioxidant properties to the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow.

Caption: General experimental workflow for determining the physico-chemical properties of 3-tert-butyl-4-hydroxyanisole.

References

A Technical Guide to the Free Radical Scavenging Activity of Butylated Hydroxyanisole (BHA) in Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylated Hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely employed as a preservative in the food, cosmetics, and pharmaceutical industries.[1][2][3] Its primary function is to inhibit lipid peroxidation, a detrimental free radical-mediated chain reaction that leads to the oxidative degradation of lipids. This guide provides a comprehensive technical overview of the free radical scavenging activity of BHA in the context of lipid peroxidation. It details the underlying chemical mechanisms, presents quantitative data on its antioxidant efficacy, outlines key experimental protocols for its evaluation, and visualizes the core concepts through signaling pathways and experimental workflows.

Introduction: The Challenge of Lipid Peroxidation

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS). This process is a primary cause of food spoilage, leading to rancidity and the formation of off-flavors and odors.[1] In biological systems, uncontrolled lipid peroxidation can damage cell membranes, lipoproteins, and other lipid-containing structures, contributing to the pathogenesis of various diseases.

The mechanism of lipid peroxidation proceeds via a free radical chain reaction consisting of three main stages: initiation, propagation, and termination.

-

Initiation: An initiator, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from a lipid molecule (RH) to form a lipid radical (R•).

-

Propagation: The lipid radical (R•) reacts with molecular oxygen to form a lipid peroxyl radical (ROO•). This highly reactive species can then abstract a hydrogen atom from another lipid molecule, generating a new lipid radical and a lipid hydroperoxide (ROOH), thereby propagating the chain reaction.

-

Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.

Synthetic antioxidants like BHA are crucial in interrupting this destructive cycle.

BHA: Chemical Structure and Mechanism of Action

BHA is a mixture of two isomeric organic compounds: 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole. The antioxidant activity of BHA stems from its phenolic structure. The hydroxyl (-OH) group on the aromatic ring can donate a hydrogen atom to a free radical, thereby neutralizing it and breaking the chain reaction of lipid peroxidation.

Upon donating a hydrogen atom, the BHA molecule itself becomes a resonance-stabilized free radical. This BHA radical is significantly less reactive than the lipid or peroxyl radicals it neutralizes, and it does not readily participate in propagating the oxidation chain. The steric hindrance provided by the tert-butyl group further enhances the stability of the BHA radical.

Quantitative Assessment of BHA's Antioxidant Activity

The efficacy of an antioxidant is typically quantified by its ability to scavenge free radicals or inhibit oxidation, often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater antioxidant activity. The following table summarizes the reported antioxidant activities of BHA from various studies.

| Assay Type | Radical/Oxidant | BHA IC50 (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | DPPH• | 34.96 ± 0.6 | BHT | Not specified | |

| Lipid Peroxidation Inhibition | FeSO₄-induced | < 125 (90.93% inhibition) | - | - |

Note: Data is compiled from the available search results. A comprehensive literature survey would yield a more extensive dataset.

Experimental Protocols for Evaluating BHA's Activity

Standardized assays are essential for quantifying the antioxidant activity of compounds like BHA. The following sections detail the methodologies for common in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Experimental Workflow:

Detailed Protocol:

-

Preparation of DPPH Solution: Dissolve a precise amount of DPPH in methanol or ethanol to obtain a stock solution (e.g., 10⁻³ M). Dilute the stock solution with the same solvent to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.

-

Preparation of BHA Solutions: Prepare a stock solution of BHA and perform serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a test tube or microplate well, add a specific volume of the BHA solution to a fixed volume of the DPPH working solution. A control is prepared using the solvent instead of the BHA solution.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period, typically 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH, which is around 517 nm, using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample containing BHA.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of BHA.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Detailed Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add a small volume of the BHA sample to a larger volume of the ABTS•+ working solution and mix thoroughly.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Lipid Peroxidation Inhibition Assay (TBARS Method)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation. It quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored adduct that can be measured spectrophotometrically.

Experimental Workflow:

Detailed Protocol:

-

Preparation of Lipid Substrate: Prepare a homogenate of a lipid-rich source, such as egg yolk, in distilled water (e.g., 10% w/v).

-

Reaction Mixture: In a test tube, mix the lipid homogenate with BHA solutions at different concentrations.

-

Initiation of Lipid Peroxidation: Add a pro-oxidant, such as ferrous sulfate (FeSO₄), to the mixture to induce lipid peroxidation and incubate for a specific time (e.g., 30 minutes).

-

TBA Reaction: Add 20% acetic acid, 0.8% TBA, and 20% trichloroacetic acid (TCA) to the reaction mixture.

-

Heating: Heat the mixture in a boiling water bath for 60 minutes to facilitate the formation of the MDA-TBA adduct.

-

Extraction: After cooling, add n-butanol and centrifuge the mixture to separate the layers.

-

Absorbance Measurement: Measure the absorbance of the upper organic layer at 532 nm.

-

Calculation: The percentage inhibition of lipid peroxidation is calculated using the formula:

Synergistic Effects

BHA is often used in combination with other antioxidants, such as Butylated Hydroxytoluene (BHT), to achieve synergistic effects, providing greater antioxidant activity than the sum of the individual components. The mechanism of this synergy can involve the regeneration of the more potent antioxidant by the other.

Conclusion

This compound is a highly effective free radical scavenger that plays a critical role in the inhibition of lipid peroxidation. Its mechanism of action, centered on the donation of a hydrogen atom from its phenolic hydroxyl group, effectively terminates the free radical chain reactions that lead to lipid degradation. The quantitative assessment of its antioxidant activity through standardized assays like DPPH, ABTS, and TBARS consistently demonstrates its efficacy. For researchers and professionals in drug development and food science, a thorough understanding of these principles and experimental protocols is essential for the effective application of BHA and the development of novel antioxidant strategies.

References

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of Butylated Hydroxyanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of Butylated Hydroxyanisole (BHA), a widely used synthetic antioxidant in food, cosmetics, and pharmaceuticals. Understanding the biotransformation of BHA is crucial for assessing its safety, efficacy, and potential for drug interactions. This document details the absorption, distribution, metabolism, and excretion (ADME) of BHA, with a focus on quantitative data, experimental methodologies, and the enzymatic processes involved.

Overview of this compound Metabolism

Following oral administration, this compound (BHA) is readily absorbed and undergoes extensive metabolism before being excreted. The primary metabolic pathways involve Phase I oxidation and Phase II conjugation reactions. The major metabolic transformations include O-demethylation to form tert-butylhydroquinone (TBHQ), followed by the conjugation of both BHA and TBHQ with glucuronic acid and sulfate.

The metabolic fate of BHA can vary between species, with notable differences observed between rats and humans in terms of excretion routes and the profile of metabolites.

Quantitative Analysis of BHA and its Metabolites

The distribution and excretion of BHA and its primary metabolites have been quantified in various in vivo studies. The following tables summarize the key quantitative data from studies in rats and humans.

Table 1: Excretion of BHA and its Metabolites in Rats and Humans (% of Administered Dose)

| Species | Route | Free BHA | Conjugated BHA | Conjugated TBHQ | Total Recovery | Reference |

| Rat | Urine | 2% | 48% | 9% | 95% (in 4 days) | [1] |

| Feces | 36% | - | - | [1] | ||

| Human | Urine | Not Detected | 39% | 9% | 49% (in 4 days) | [1] |

| Feces | Not Detected | - | - | [1] |

Table 2: Concentration of BHA in Rat Tissues 24 Hours After Oral Administration

| Dose (mg/kg body weight) | Adipose Tissue (µg/g) | Reference |

| 2 | 0.7 | [1] |

| 20 | 2.8 | |

| 200 | 6.8 |

Table 3: Distribution of BHA in Rat Tissues After a Single Intraperitoneal Dose (32 mg/kg)

| Tissue | Concentration Range (µg/g wet weight) at 1-24h | AUC (0-24h) Relative to Plasma |

| Intestine | 5.5 - 20.7 | 285x |

| Liver | 1.8 - 3.3 | 49x |

| Kidney | - | 2-7x |

| Spleen | - | 2-7x |

| Erythrocytes | - | 2-7x |

| Brain | - | 2-7x |

| Lung | - | <1x |

| Muscle | - | <1x |

Plasma AUC (0-24h) was 945 ng mL-1 hr. The metabolite di-BHA was detected in the intestine, kidney, and spleen, accounting for 5-8% of BHA in those tissues.

Key Metabolic Pathways and Enzymology

The biotransformation of BHA is a multi-step process involving several key enzymes. The primary pathways are illustrated below, followed by a discussion of the specific enzymes involved.

Phase I Metabolism: O-Demethylation

The initial and a critical step in BHA metabolism is the O-demethylation of the methoxy group to form tert-butylhydroquinone (TBHQ). This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes and other tissues.

While multiple CYP isoforms may contribute to this process, in vitro studies with recombinant human P450 enzymes have indicated that CYP2A6 exhibits high activity in the oxidation of related flavonoid structures, suggesting its potential involvement in BHA metabolism. Further research is needed to definitively identify the primary human CYP isoforms responsible for BHA O-demethylation in vivo.

Phase II Metabolism: Conjugation

Both BHA and its primary metabolite, TBHQ, possess hydroxyl groups that are susceptible to conjugation with endogenous molecules, primarily glucuronic acid and sulfate. These reactions increase the water solubility of the compounds, facilitating their excretion from the body.

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the hydroxyl groups of BHA and TBHQ. In humans, several UGT isoforms are involved in the metabolism of a wide range of xenobiotics. For phenolic compounds similar to BHA, key UGT isoforms expressed in the liver and intestine include UGT1A1, UGT1A6, UGT1A9, and UGT2B7 . The induction of UGT1A6, UGT1A9, and UGT2B7 by TBHQ has been observed in Caco-2 cells, suggesting a potential feedback mechanism in its own metabolism.

Sulfation is mediated by sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl moieties of BHA and TBHQ. The major human SULTs involved in xenobiotic metabolism are SULT1A1, SULT1A3, SULT1B1, SULT1E1, and SULT2A1 . SULT1A1 is the predominant form in the liver and is known to sulfate a wide variety of phenolic compounds. SULT1E1 also shows high affinity for estrogenic compounds and may play a role in the sulfation of BHA and TBHQ.

Experimental Protocols

This section outlines the general methodologies employed in the in vivo study of BHA metabolism. These protocols are based on established practices in preclinical pharmacokinetic and metabolism studies.

Animal Studies

Animal Model: Male Wistar or Fischer 344 rats are commonly used models for in vivo BHA metabolism studies.

Housing and Acclimatization: Animals should be housed in controlled conditions with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. A suitable acclimatization period (e.g., one week) is necessary before the start of the experiment.

Dosing:

-

Oral Gavage: This is the most common route of administration to ensure precise dosing. A stainless steel or flexible plastic gavage needle of appropriate size for the rat's weight is used. The maximum recommended volume for oral gavage in rats is typically up to 20 ml/kg. Fasting the animals for a few hours prior to dosing can improve absorption.

-

Vehicle: BHA is often dissolved or suspended in a suitable vehicle such as corn oil or polyethylene glycol-400.

Sample Collection:

-

Blood: Blood samples can be collected via various methods, including tail vein, saphenous vein, or jugular vein cannulation for serial sampling in pharmacokinetic studies. The total blood volume collected should not exceed recommended guidelines (e.g., 10% of circulating blood volume).

-

Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals (e.g., 24, 48, 72, 96 hours).

-

Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, adipose tissue, intestine) are collected, weighed, and immediately frozen (e.g., in liquid nitrogen) and stored at -80°C until analysis.

Analytical Methods

The quantification of BHA and its metabolites in biological matrices typically requires sensitive and specific analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Urine: For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase and/or sulfatase is often employed to cleave the conjugates and release the free aglycones (BHA and TBHQ). This is followed by extraction, typically liquid-liquid extraction (LLE) with a solvent like ethyl acetate, or solid-phase extraction (SPE).

-

Plasma/Tissues: Protein precipitation with a solvent like acetonitrile is a common first step to remove proteins. This is followed by LLE or SPE to extract the analytes of interest.

-

Derivatization: Due to the polar nature of BHA and TBHQ, a derivatization step is usually necessary to increase their volatility for GC analysis. Silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used. The GC separates the derivatized analytes, and the MS provides detection and quantification based on their mass-to-charge ratio.

-

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Splitless injection is often used for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 80°C, ramping to 280°C.

-

-

MS Detection: Selected Ion Monitoring (SIM) mode is often used for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized analytes.

-

Direct Analysis of Conjugates: LC-MS/MS allows for the direct analysis of the glucuronide and sulfate conjugates without the need for hydrolysis.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) is coupled to a tandem mass spectrometer (e.g., triple quadrupole).

-

Typical LC Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

-

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This provides high specificity and sensitivity.

Signaling Pathways and Toxicological Implications

BHA and its metabolite TBHQ have been shown to modulate various signaling pathways, which may underlie their biological effects, including both protective and potentially adverse outcomes. For instance, BHA has been demonstrated to activate distinct mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated protein kinase 2 (ERK2) and c-Jun N-terminal kinase 1 (JNK1). The activation of these pathways can influence cellular processes like proliferation, differentiation, and apoptosis.

References

A Technical Guide to the Genotoxicity and Carcinogenicity of Butylated Hydroxyanisole (BHA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butylated Hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation. Despite its utility, BHA's safety has been the subject of extensive research and regulatory scrutiny, primarily due to findings of carcinogenicity in the forestomach of rodents. The International Agency for Research on Cancer (IARC) has classified BHA as "possibly carcinogenic to humans" (Group 2B).[1][2][3] This technical guide provides an in-depth review of the genotoxic and carcinogenic properties of BHA, detailing the experimental evidence, underlying mechanisms, and relevant testing protocols. The consensus from the scientific data indicates that BHA is not a direct-acting genotoxic agent. Its carcinogenic effect is a high-dose, species-specific phenomenon localized to the rodent forestomach—an organ absent in humans—and is driven by a non-genotoxic, epigenetic mechanism of cytotoxicity and regenerative cell proliferation.[2][4]

Genotoxicity Profile of BHA

The genotoxicity of BHA has been evaluated in a comprehensive range of in vitro and in vivo assays. The collective evidence suggests that BHA itself is not mutagenic, but its metabolites can induce genotoxic effects, particularly under conditions of metabolic activation.

In Vitro Genotoxicity Studies

In vitro assays have been crucial in elucidating the genotoxic potential of BHA and its metabolites.

-

Bacterial Reverse Mutation Assays (Ames Test): BHA consistently tests negative in the Ames test using various Salmonella typhimurium strains, both with and without metabolic activation (S9 mix). This indicates that BHA does not induce point mutations in bacterial systems.

-

Mammalian Cell Assays: In mammalian cell lines, such as Chinese hamster lung (CHL) fibroblasts, BHA has been shown to induce structural chromosomal aberrations. However, this effect is typically observed only in the presence of an S9 mix, suggesting that metabolic activation is required to produce clastogenic intermediates.

-

Oxidative DNA Damage: The primary metabolites of BHA, tert-butylhydroquinone (TBHQ) and tert-butylquinone (TBQ), are more reactive. Studies on human lymphocytes have shown that TBHQ, in particular, can significantly increase the formation of oxidative DNA lesions, such as 7-hydroxy-8-oxo-2'-deoxyguanosine (8-OHdG). This damage is a consequence of the production of reactive oxygen species (ROS) during the metabolic redox cycling of these compounds.

Table 1: Summary of In Vitro Genotoxicity Data for BHA and its Metabolites

| Test System | Compound | Concentration Range | Metabolic Activation (S9) | Result | Reference(s) |

| S. typhimurium (Ames Test) | BHA | Not Specified | With & Without | Negative for point mutations | |

| Chinese Hamster Lung (CHL) cells | BHA | Not Specified | With | Positive for chromosomal aberrations | |

| Chinese Hamster Lung (CHL) cells | BHA | Not Specified | Without | Negative for chromosomal aberrations | |

| Human Lymphocytes | BHA | 10-100 µM | Not Applicable | No significant induction of oxidative DNA damage | |

| Human Lymphocytes | TBHQ | 50 µM | Not Applicable | Positive: 680% increase in 8-OHdG formation | |

| Human Lymphocytes | TBQ | 50 µM | Not Applicable | Positive: 320% increase in 8-OHdG formation |

In Vivo Genotoxicity Studies